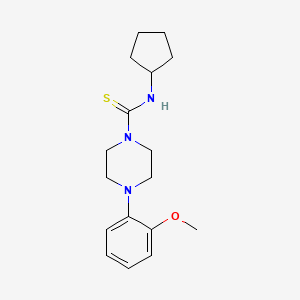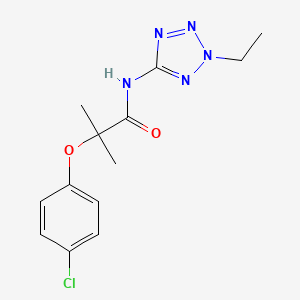![molecular formula C18H21NO3S B4853817 N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4853817.png)
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
Mécanisme D'action
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide is a selective antagonist of the CRF1 receptor, which is involved in the body's stress response. When the body is under stress, the CRF1 receptor is activated, leading to the release of stress hormones such as cortisol. By blocking the CRF1 receptor, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide reduces the release of stress hormones and reduces the body's stress response. This mechanism of action is thought to underlie the compound's potential therapeutic effects in anxiety, depression, addiction, and stress-related disorders.
Biochemical and Physiological Effects:
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety-like behavior, improve symptoms of depression, and reduce drug-seeking behavior. N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has also been shown to reduce the release of stress hormones such as cortisol in response to stress. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to reduce inflammation in animal models of IBS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide is its selectivity for the CRF1 receptor, which reduces the risk of off-target effects. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been extensively studied in animal models and has shown promising results in a number of therapeutic areas. However, there are also limitations to using N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in some experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Orientations Futures
There are a number of future directions for research on N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide. One area of interest is the potential use of the compound in combination with other drugs or therapies. For example, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to enhance the effects of antidepressant drugs in animal models. Additionally, there is interest in developing new compounds that target the CRF1 receptor with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is interest in further exploring the potential therapeutic applications of N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide in disorders such as PTSD and IBS.
Applications De Recherche Scientifique
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behavior in animal models and to improve symptoms of depression in humans. N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use in treating stress-related disorders, such as post-traumatic stress disorder (PTSD) and irritable bowel syndrome (IBS).
Propriétés
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,14-15-6-2-1-3-7-15)19-16-10-12-18(13-11-16)22-17-8-4-5-9-17/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKSGZFWHUCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853746.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4853761.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4853762.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4853778.png)
![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4853795.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4853800.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4853806.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4853829.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)